molecular formula C20H23N3O2 B4410615 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B4410615
M. Wt: 337.4 g/mol
InChI Key: YOLZWWZMFDUWGR-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a benzamide moiety. It has been studied for its potential biological activities, including its effects on osteoclast differentiation and bone resorption.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-9-17(10-8-15)20(25)21-18-5-3-4-6-19(18)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLZWWZMFDUWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first acetylated using acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The acetylated piperazine is then coupled with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on cellular processes such as osteoclast differentiation.

    Medicine: Potential therapeutic agent for bone-related diseases due to its inhibitory effects on osteoclast activity.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

    Molecular Targets: It affects the expression of osteoclast-specific marker genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP.

    Pathways Involved: It downregulates the receptor activator of nuclear factor kappa-Β ligand (RANKL)-mediated signaling pathway, leading to decreased osteoclast differentiation and bone resorption.

Comparison with Similar Compounds

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds such as:

    N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Both compounds inhibit osteoclast differentiation, but the latter has a different substituent on the aromatic ring.

    N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: Similar inhibitory effects on osteoclast activity, but with a chlorophenoxy group instead of a methylbenzamide moiety.

These comparisons highlight the unique structural features and biological activities of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide
Reactant of Route 2
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N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide

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